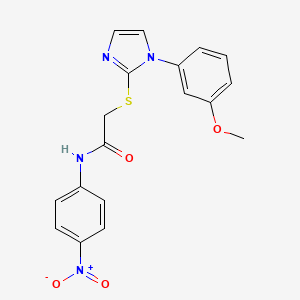
2-((1-(3-methoxyphenyl)-1H-imidazol-2-yl)thio)-N-(4-nitrophenyl)acetamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-((1-(3-methoxyphenyl)-1H-imidazol-2-yl)thio)-N-(4-nitrophenyl)acetamide is a useful research compound. Its molecular formula is C18H16N4O4S and its molecular weight is 384.41. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
生物活性
The compound 2-((1-(3-methoxyphenyl)-1H-imidazol-2-yl)thio)-N-(4-nitrophenyl)acetamide is a novel organic molecule that features a complex structure, including an imidazole ring, a thioether linkage, and an acetamide moiety. This unique arrangement of functional groups suggests potential for various biological activities, including antimicrobial, anticancer, and analgesic properties. This article reviews the biological activity of this compound based on diverse research findings.
Chemical Structure and Properties
The molecular formula of the compound is C22H19N3O2S, with a molecular weight of 389.47 g/mol. Its structure can be summarized as follows:
| Component | Description |
|---|---|
| Imidazole Ring | Contributes to biological activity through interactions with biological targets. |
| Thioether Linkage | Enhances stability and solubility in biological systems. |
| Acetamide Moiety | Potentially involved in receptor binding and pharmacological effects. |
Biological Activity Overview
Preliminary studies indicate that compounds with similar structures exhibit significant biological activities. The following sections summarize key findings related to the biological activity of this compound.
Antimicrobial Activity
Research has demonstrated promising antimicrobial effects for compounds structurally related to this compound. For instance, similar derivatives have shown minimum inhibitory concentrations (MICs) ranging from 0.22 to 0.25 μg/mL against various pathogens, including Staphylococcus aureus and Staphylococcus epidermidis . This suggests that the compound may possess significant antibacterial properties.
Anticancer Activity
The anticancer potential of imidazole-containing compounds has been widely studied. For example, related compounds have demonstrated IC50 values indicating effective cytotoxicity against cancer cell lines such as A549 (lung cancer) and Jurkat (T-cell leukemia). In one study, derivatives exhibited growth inhibition with IC50 values around 49.85 μM . The mechanism may involve apoptosis induction and modulation of signaling pathways related to cancer cell survival.
The precise mechanism of action for this compound is not fully elucidated; however, it is hypothesized to involve:
- Enzyme Inhibition : Interaction with specific enzymes involved in metabolic pathways.
- Receptor Binding : Modulation of receptor activity related to pain perception and inflammation.
- Cell Signaling Pathways : Influence on pathways that regulate cell growth and apoptosis.
Case Studies
A review of literature reveals several case studies highlighting the biological activity of similar compounds:
- Antimicrobial Efficacy : A study evaluated a series of thiazole-bearing pyrazole derivatives for antimicrobial activity, revealing significant effects against resistant strains .
- Cytotoxicity Assessment : Research on pyrazole derivatives demonstrated substantial cytotoxicity against A549 cells, suggesting potential therapeutic applications in oncology .
- Structure-Activity Relationship (SAR) : Investigations into the SAR of imidazole compounds have indicated that modifications in the phenyl rings can significantly enhance biological activity .
特性
IUPAC Name |
2-[1-(3-methoxyphenyl)imidazol-2-yl]sulfanyl-N-(4-nitrophenyl)acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H16N4O4S/c1-26-16-4-2-3-15(11-16)21-10-9-19-18(21)27-12-17(23)20-13-5-7-14(8-6-13)22(24)25/h2-11H,12H2,1H3,(H,20,23) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FYZFGLOKPDTMLB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC(=C1)N2C=CN=C2SCC(=O)NC3=CC=C(C=C3)[N+](=O)[O-] |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H16N4O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
384.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。














